5-methoxy-2-(4-methoxyphenyl)-N-(2-morpholinoethyl)benzofuran-3-carboxamide

Description

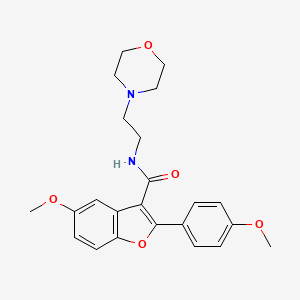

This compound is a benzofuran-3-carboxamide derivative characterized by a 5-methoxybenzofuran core substituted at position 2 with a 4-methoxyphenyl group and at position 3 with an N-(2-morpholinoethyl)carboxamide moiety. Its molecular formula is C₂₅H₂₈N₂O₅, with a molar mass of 436.5 g/mol. The morpholinoethyl group introduces a tertiary amine, enhancing polarity compared to simpler alkyl or aryl substituents, which may influence solubility and pharmacokinetic properties such as bioavailability and membrane permeability .

Properties

IUPAC Name |

5-methoxy-2-(4-methoxyphenyl)-N-(2-morpholin-4-ylethyl)-1-benzofuran-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O5/c1-27-17-5-3-16(4-6-17)22-21(19-15-18(28-2)7-8-20(19)30-22)23(26)24-9-10-25-11-13-29-14-12-25/h3-8,15H,9-14H2,1-2H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWBYUYLBOVEAGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C3=C(O2)C=CC(=C3)OC)C(=O)NCCN4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Methoxy-2-(4-methoxyphenyl)-N-(2-morpholinoethyl)benzofuran-3-carboxamide is a synthetic compound belonging to the benzofuran class, which is known for its diverse biological activities. This article aims to detail the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound can be represented by the following structure:

Benzofuran derivatives, including this compound, have been reported to exhibit various biological activities such as:

- Antitumor Activity : Benzofuran derivatives have been associated with anti-cancer properties, including the inhibition of cell proliferation and induction of apoptosis in various cancer cell lines.

- Anti-inflammatory Effects : These compounds may modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.

- Neuroprotective Effects : Some studies suggest that benzofurans can protect neuronal cells from oxidative stress and apoptosis.

Antitumor Activity

A study on related benzofuran derivatives demonstrated significant anti-proliferative effects against hepatocellular carcinoma (HCC) cell lines. The compound showed an IC50 value of approximately 38.15 μM after 48 hours of treatment in Huh7 cells, indicating effective cytotoxicity at non-toxic concentrations in normal hepatocytes .

Anti-Metastatic Potential

The compound has shown promise in inhibiting metastasis in HCC by downregulating integrin α7 and influencing epithelial–mesenchymal transition (EMT) markers such as E-cadherin and vimentin. This suggests a potential role in cancer therapy by preventing metastatic spread .

Case Study 1: Hepatocellular Carcinoma

In vitro experiments using Huh7 cells treated with varying concentrations of the compound revealed that at concentrations above 5 μM, there was a significant reduction in cell viability. The compound also inhibited migration and invasion capabilities of these cells, demonstrating its potential as an anti-metastatic agent .

Case Study 2: Mechanistic Insights

Further mechanistic studies indicated that the compound's anti-cancer effects are mediated through the suppression of integrin α7 expression and deactivation of downstream signaling pathways involving FAK/AKT. This highlights a complex interaction between the compound and cellular signaling networks critical for cancer progression .

Summary of Research Findings

| Activity | Effect | IC50 Value | Cell Line |

|---|---|---|---|

| Antitumor | Significant inhibition of cell proliferation | 38.15 μM | Huh7 (HCC) |

| Anti-Metastatic | Inhibition of migration and invasion | - | Huh7 (HCC) |

| Modulation of EMT | Upregulation of E-cadherin; downregulation of vimentin | - | Huh7 (HCC) |

Comparison with Similar Compounds

N-(4-Ethylphenyl)-5-Methoxy-2-(4-Methoxyphenyl)Benzofuran-3-Carboxamide

- Molecular Formula: C₂₅H₂₃NO₄

- Molar Mass : 401.5 g/mol

- LogP : 5.6

- TPSA : 60.7 Ų

- Key Differences: The amide nitrogen is substituted with a 4-ethylphenyl group instead of a 2-morpholinoethyl chain. The absence of the morpholine ring reduces polarity, resulting in a higher LogP (5.6 vs. estimated ~4.5–5.0 for the target compound).

5-Methoxy-N-(4-Methoxyphenyl)-2-Methyl-1-Benzofuran-3-Carboxamide

- Molecular Formula: C₁₈H₁₇NO₄

- Molar Mass : 311.33 g/mol

- The simpler carboxamide substituent (4-methoxyphenyl vs. 2-morpholinoethyl) likely decreases solubility and alters target-binding affinity .

Pharmacokinetic and Bioactivity Implications

- LogP and TPSA: The target compound’s morpholino group increases TPSA (estimated ~80–90 Ų due to the amine and ether oxygens) compared to analogs like the ethylphenyl derivative (TPSA 60.7 Ų). Higher TPSA may improve aqueous solubility but reduce blood-brain barrier penetration .

- Synthetic Complexity: Introducing the morpholinoethyl group requires additional steps, such as coupling morpholine to an ethylamine intermediate, compared to simpler alkyl/aryl substitutions in analogs .

Data Table: Key Properties of Compared Compounds

*Estimated based on structural analogs.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 5-methoxy-2-(4-methoxyphenyl)-N-(2-morpholinoethyl)benzofuran-3-carboxamide?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, including:

- Step 1 : Formation of the benzofuran core via condensation of o-hydroxyacetophenone derivatives with chloroacetone or similar reagents under reflux conditions .

- Step 2 : Coupling of the methoxyphenyl group using Suzuki-Miyaura cross-coupling or Ullmann-type reactions, optimized with palladium catalysts and inert atmospheres to prevent oxidation .

- Step 3 : Introduction of the morpholinoethyl-amide moiety via carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous DMF or THF .

- Key Parameters : Temperature (60–100°C), solvent polarity, and reaction time (12–48 hrs) significantly impact yields.

Q. Which analytical techniques are critical for confirming the compound’s structural integrity and purity?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR to verify substitution patterns and amide bond formation (e.g., δ 7.2–8.1 ppm for aromatic protons, δ 3.4–3.7 ppm for morpholine protons) .

- HPLC-MS : Reverse-phase C18 columns with UV detection (λ = 254 nm) and electrospray ionization (ESI-MS) for purity assessment (>95%) and molecular ion confirmation .

- Elemental Analysis : Carbon, hydrogen, and nitrogen (CHN) analysis to validate stoichiometry .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound, particularly for scale-up?

- Methodological Answer :

- Design of Experiments (DoE) : Systematic variation of catalysts (e.g., Pd(OAc) vs. PdCl), solvents (DMF vs. acetonitrile), and temperature to identify optimal conditions .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 hrs to 2–4 hrs) while maintaining yields >80% .

- Purification Strategies : Use of flash chromatography with gradient elution (hexane/EtOAc) or recrystallization from ethanol/water mixtures .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo assays?

- Methodological Answer :

- Assay Validation : Cross-validate using orthogonal methods (e.g., surface plasmon resonance [SPR] for binding affinity vs. radioligand displacement assays) .

- Pharmacokinetic Profiling : Assess metabolic stability using liver microsomes and plasma protein binding assays to explain discrepancies in efficacy .

- Dose-Response Modeling : Use nonlinear regression to account for differences in bioavailability between assay systems .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

- Methodological Answer :

- Substituent Modulation : Replace methoxy groups with halogens (e.g., -Cl, -F) or bulkier alkoxy chains to alter lipophilicity and target engagement .

- Morpholine Ring Modifications : Introduce piperazine or thiomorpholine derivatives to evaluate impact on solubility and kinase inhibition .

- Computational Docking : Use Schrödinger Suite or AutoDock to predict binding poses with targets like PI3K or EGFR kinases .

Q. What methodologies assess the compound’s potential for off-target interactions or toxicity?

- Methodological Answer :

- CYP450 Inhibition Assays : Fluorescent-based assays using human recombinant CYP isoforms (e.g., CYP3A4, CYP2D6) to evaluate metabolic interference .

- hERG Channel Binding : Patch-clamp electrophysiology or fluorescence polarization assays to assess cardiotoxicity risks .

- Proteome Profiling : Affinity pulldown combined with LC-MS/MS to identify unintended protein targets .

Data Analysis & Interpretation

Q. How should researchers address conflicting crystallographic and computational structural data?

- Methodological Answer :

- X-ray Refinement : Re-process diffraction data with SHELXL or PHENIX to resolve ambiguities in bond angles or torsional strains .

- Molecular Dynamics (MD) Simulations : Compare computed stability (RMSD < 2 Å) with experimental data to validate conformational ensembles .

Q. What statistical approaches are recommended for analyzing dose-dependent biological responses?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.